molecular formula C26H14N2O3 B3828409 8-(4-nitrophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one

8-(4-nitrophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one

Cat. No. B3828409
M. Wt: 402.4 g/mol
InChI Key: PZDRNBJSQBNVRO-UHFFFAOYSA-N
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Description

The compound “8-(4-nitrophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one” is a derivative of quinoline . Quinoline derivatives are known to possess interesting pharmacological activities such as antiplasmodial, intrinsic, cytotoxic, functional, antibacterial, antiproliferative, antimalarial, and anticancer activities .


Synthesis Analysis

The synthesis of this compound involves the use of cross-linked polymeric catalysts for direct synthesis through one-pot condensation of aromatic aldehydes, 1,3-indandione, and 1-naphthylamine or 1-antharacylamine . The catalyst can be recovered conveniently and reused without any loss of activity .


Molecular Structure Analysis

The molecular structure of this compound includes a quinoline nucleus, which is an important class of heterocyclic bioactive natural products and pharmaceuticals . The compound has a molecular weight of 454 (M + ) as per EIMS .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include one-pot domino reaction, microwave synthesis using a catalyst, using ionic liquids, photocatalytic synthesis (UV radiation), Pfitzinger reaction, I2-catalyzed cyclization reaction, Wittig reaction, cascade reaction, imino Diels–Alder reaction, Friedel–Crafts reaction, CDC reaction, solvent-free reactions, and using small chiral organic molecules as catalysts .


Physical And Chemical Properties Analysis

The compound has a yield of 92% . The 1H NMR data is as follows: δ 10.55 (1H, s, NH), 7.75 (2H, d, J = 8.5 Hz, ArH), 7.65–6.90 (14H, m, ArH), 5.40 (1H, s, CH) . The analysis calculated for C30H18N2O3 is: C, 79.28; H, 3.99; N, 6.16. The found values are: C, 79.21; H, 3.90; N, 6.12 .

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, quinoline derivatives are generally known for their wide-spectrum biological properties .

Future Directions

The future directions for this compound could involve further exploration of its pharmacological activities, given the wide range of activities exhibited by quinoline derivatives . Additionally, the synthesis process could be optimized further for industrial processes, given the advantages of the current method such as recyclability, greater selectivity, enhanced stability, non-toxicity, and non-corrosiveness .

properties

IUPAC Name

11-(4-nitrophenyl)-12-azapentacyclo[11.8.0.02,10.03,8.016,21]henicosa-1(13),2(10),3,5,7,11,14,16,18,20-decaen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H14N2O3/c29-26-20-8-4-3-7-19(20)23-22-18-6-2-1-5-15(18)11-14-21(22)27-25(24(23)26)16-9-12-17(13-10-16)28(30)31/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDRNBJSQBNVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C(=N3)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)C6=CC=CC=C64
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-nitrophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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